Métabolite P95 de l'ilopéridone

Vue d'ensemble

Description

Le métabolite P95 de l'ilopéridone est un métabolite important du médicament antipsychotique atypique iloperidone. L'ilopéridone est principalement utilisée pour traiter la schizophrénie et d'autres troubles psychiatriques. Le métabolite P95 est connu pour son affinité pour les récepteurs de la sérotonine (5-HT2A) et des adrénergiques (α1A, α1B, α1D et α2C), ce qui contribue à ses effets pharmacologiques .

Applications De Recherche Scientifique

Iloperidone metabolite P95 has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of metabolic pathways and enzyme kinetics.

Biology: P95 is studied for its interactions with various receptors and its role in neurotransmission.

Medicine: The metabolite is investigated for its therapeutic potential in treating psychiatric disorders, particularly schizophrenia.

Industry: P95 is used in the development of new antipsychotic drugs and in the optimization of existing therapeutic agents .

Mécanisme D'action

Target of Action

Iloperidone metabolite P95 demonstrates affinity for 5-HT 2A and α1A-, α1B-, α1D-, and α2C-adrenergic receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, regulation of mood, cognition, and cardiovascular function.

Mode of Action

It is believed to act as anantagonist at its target receptors . This means it binds to these receptors but does not activate them, thereby blocking the action of natural agonists. This can result in changes in neurotransmission and neuronal activity.

Biochemical Pathways

Iloperidone metabolite P95 is part of the metabolic pathway of Iloperidone, which is mainly metabolized by CYP2D6 , and to a lesser degree by CYP3A4 . These enzymes belong to the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics .

Pharmacokinetics

Iloperidone is extensively metabolized in the liver by the CYP3A4 and CYP2D6 enzyme pathways to form two major metabolites: P88 and P95 . The bioavailability of Iloperidone is 96% . At therapeutic concentrations, the unbound fraction of Iloperidone and its metabolites (P88 and P95) in plasma is about 3% and 8% , respectively .

Result of Action

The molecular and cellular effects of Iloperidone metabolite P95 are likely related to its antagonistic action at its target receptors. By blocking these receptors, it can modulate neurotransmission and neuronal activity, potentially contributing to its therapeutic effects in conditions like schizophrenia and bipolar disorder .

Action Environment

Environmental factors, particularly those affecting the activity of the CYP2D6 and CYP3A4 enzymes, can influence the action, efficacy, and stability of Iloperidone metabolite P95. For instance, co-administration of potent CYP2D6 or CYP3A4 inhibitors may warrant a reduction in the Iloperidone dose . Furthermore, individual genetic variations in CYP2D6 or CYP3A4 may affect a patient’s ability to metabolize Iloperidone .

Analyse Biochimique

Biochemical Properties

Iloperidone metabolite P95 is formed through the hydroxylation of iloperidone mediated by the enzyme cytochrome P450 2D6 (CYP2D6) . Unlike its parent compound, P95 does not cross the blood-brain barrier and exhibits a significantly lower affinity for serotonin 5-HT2A receptors . It binds to norepinephrine α1A, α1B, α1D, and α2C receptors . These interactions suggest that P95 may play a role in modulating peripheral adrenergic activity.

Cellular Effects

Iloperidone metabolite P95 influences various cellular processes, particularly those involving adrenergic signaling pathways. By binding to norepinephrine receptors, P95 can modulate vascular tone and blood pressure . Additionally, its interaction with adrenergic receptors may impact cellular metabolism and gene expression related to adrenergic signaling . Due to its inability to cross the blood-brain barrier, P95 does not directly affect central nervous system functions.

Molecular Mechanism

At the molecular level, iloperidone metabolite P95 exerts its effects primarily through binding interactions with adrenergic receptors. The metabolite’s affinity for norepinephrine α1 and α2 receptors suggests that it may act as an antagonist, inhibiting the usual adrenergic signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular metabolism, particularly in peripheral tissues.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of iloperidone metabolite P95 have been studied extensively. P95 has a half-life of approximately 23 hours in extensive metabolizers and 31 hours in poor metabolizers . Over time, the metabolite is gradually degraded and excreted, primarily through urine . Long-term studies have shown that P95 does not accumulate significantly in tissues, suggesting a stable metabolic profile .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of iloperidone metabolite P95 vary with dosage. At lower doses, P95 primarily modulates peripheral adrenergic activity without significant adverse effects . At higher doses, there may be an increased risk of cardiovascular side effects, such as hypotension, due to excessive adrenergic receptor antagonism . These findings highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

Iloperidone is metabolized in the liver through three primary pathways: carbonyl reduction, hydroxylation by CYP2D6, and O-demethylation by CYP3A4 . The hydroxylation pathway leads to the formation of iloperidone metabolite P95 . This metabolite is further processed and eventually excreted, primarily through the urine . The involvement of multiple metabolic pathways ensures the efficient clearance of iloperidone and its metabolites from the body.

Transport and Distribution

Iloperidone metabolite P95 is distributed primarily in peripheral tissues due to its inability to cross the blood-brain barrier . The metabolite is transported in the bloodstream and interacts with various adrenergic receptors in peripheral tissues . Its distribution is influenced by factors such as protein binding and tissue perfusion . P95 is eventually excreted through the kidneys, with urine being the primary route of elimination .

Subcellular Localization

The subcellular localization of iloperidone metabolite P95 is primarily in the cytoplasm of peripheral cells . Due to its inability to cross the blood-brain barrier, P95 does not localize in central nervous system tissues . The metabolite’s activity is largely confined to peripheral adrenergic receptors, where it exerts its effects on cellular signaling and metabolism .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du métabolite P95 de l'ilopéridone implique plusieurs étapes, à partir du composé parent iloperidone. Les principales voies métaboliques comprennent l'hydroxylation catalysée par le cytochrome P450 2D6 (CYP2D6) et la O-déméthylation catalysée par le cytochrome P450 3A4 (CYP3A4). L'hydroxylation de l'ilopéridone pour former le P95 est une étape cruciale dans sa voie métabolique .

Méthodes de production industrielle

La production industrielle du this compound implique généralement une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le procédé comprend l'utilisation de catalyseurs et de réactifs spécifiques pour faciliter les réactions d'hydroxylation et de O-déméthylation. Le produit final est ensuite purifié en utilisant des techniques standard telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le métabolite P95 de l'ilopéridone subit plusieurs types de réactions chimiques, notamment :

Oxydation : La principale voie métabolique implique l'oxydation de l'ilopéridone pour former le P95.

Réduction : Bien que moins fréquentes, des réactions de réduction peuvent également se produire, conduisant à la formation d'autres métabolites.

Substitution : Des réactions de substitution peuvent se produire au niveau de groupes fonctionnels spécifiques, modifiant la structure chimique du métabolite.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse du this compound comprennent :

Enzymes cytochromes P450 : Les CYP2D6 et CYP3A4 sont les principales enzymes impliquées dans les réactions métaboliques.

Catalyseurs : Des catalyseurs spécifiques sont utilisés pour améliorer la vitesse de réaction et le rendement.

Solvants : Des solvants organiques tels que le diméthylsulfoxyde (DMSO) et le méthanol sont couramment utilisés dans le milieu réactionnel

Principaux produits formés

Le principal produit formé à partir de l'oxydation de l'ilopéridone est le métabolite P95. D'autres métabolites mineurs peuvent également être formés par des réactions de réduction et de substitution, mais le P95 reste le principal sujet d'intérêt en raison de son importance pharmacologique .

Applications de recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé de référence dans l'étude des voies métaboliques et de la cinétique enzymatique.

Biologie : Le P95 est étudié pour ses interactions avec divers récepteurs et son rôle dans la neurotransmission.

Médecine : Le métabolite est étudié pour son potentiel thérapeutique dans le traitement des troubles psychiatriques, en particulier la schizophrénie.

Industrie : Le P95 est utilisé dans le développement de nouveaux médicaments antipsychotiques et dans l'optimisation des agents thérapeutiques existants .

Mécanisme d'action

Le mécanisme d'action du this compound implique sa liaison aux récepteurs de la sérotonine (5-HT2A) et des adrénergiques (α1A, α1B, α1D et α2C). En antagonisant ces récepteurs, le P95 module l'activité des neurotransmetteurs, ce qui entraîne ses effets antipsychotiques. L'interaction du métabolite avec ces récepteurs aide à réduire les symptômes de la schizophrénie et d'autres troubles psychiatriques .

Comparaison Avec Des Composés Similaires

Composés similaires

Le métabolite P95 de l'ilopéridone peut être comparé à d'autres composés similaires, tels que :

Métabolite P88 de l'ilopéridone : Un autre métabolite majeur de l'ilopéridone avec des affinités de liaison aux récepteurs similaires.

Lurasidone : Un antipsychotique atypique avec un mécanisme d'action similaire impliquant les récepteurs de la sérotonine et de la dopamine.

Rispéridone : Un autre antipsychotique atypique avec un profil de liaison aux récepteurs similaire .

Unicité

Le this compound est unique en raison de son affinité de liaison spécifique pour les récepteurs de la sérotonine et des adrénergiques, ce qui le distingue des autres métabolites et médicaments antipsychotiques. Son profil de liaison sélective aux récepteurs contribue à ses effets pharmacologiques distincts et à son potentiel thérapeutique .

Propriétés

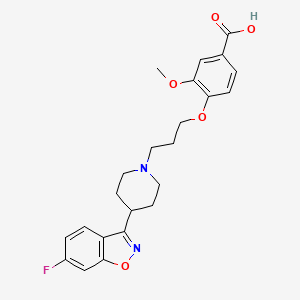

IUPAC Name |

4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUKEZOJOPXXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635884 | |

| Record name | 4-{3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475110-48-6 | |

| Record name | P-95-12113 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475110486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-(4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-PIPERIDINYL)PROPOXY)-3-METHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV65CD1JA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.